![molecular formula C11H8N2O2 B1292471 [2,3'-Bipyridine]-3-carboxylic acid CAS No. 851368-00-8](/img/structure/B1292471.png)

[2,3'-Bipyridine]-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

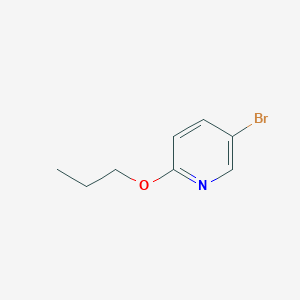

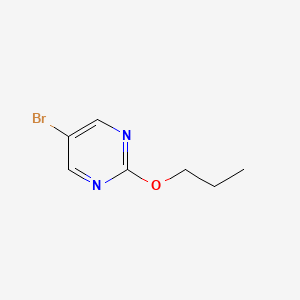

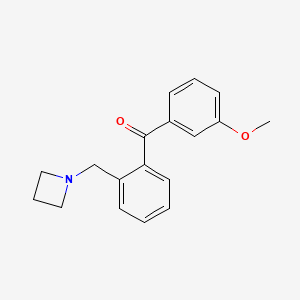

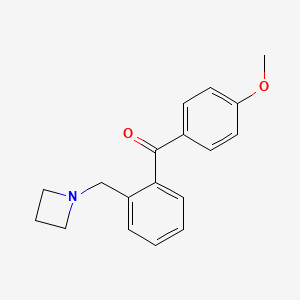

Bipyridines are a family of organic compounds consisting of two pyridyl rings . They are colorless solids, soluble in organic solvents and slightly soluble in water . Bipyridines are significant in various fields, including pesticides .

Synthesis Analysis

The synthesis of bipyridine derivatives often involves reactions with appropriate metal salts in water . For instance, the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with metal salt in water provided mononuclear complexes .Molecular Structure Analysis

Bipyridine-based complexes often exhibit neutral six-coordinate metal–ligand complexes . The exposed location of the N atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis

Bipyridine complexes are used in studies of electron and energy transfer, supramolecular, and materials chemistry, and catalysis .Physical And Chemical Properties Analysis

All samples of a pure substance have the same chemical and physical properties . For example, pure copper is always a reddish-brown solid (a physical property) and always dissolves in dilute nitric acid to produce a blue solution and a brown gas (a chemical property) .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Catalysis

[2,3’-Bipyridine]-3-carboxylic acid: is a versatile ligand in coordination chemistry, known for its ability to form stable complexes with transition metals. These complexes are crucial in catalysis, particularly in reactions such as Suzuki coupling, where they facilitate the cross-coupling of aryl halides with aryl boronic acids . The carboxylic acid group can be used to introduce additional functionality or to anchor the ligand to solid supports, enhancing the recyclability of the catalyst.

Supramolecular Chemistry

The bipyridine moiety is a building block for supramolecular architectures due to its ability to engage in π-π interactions and metal coordination. In supramolecular chemistry, [2,3’-Bipyridine]-3-carboxylic acid can be utilized to construct complex structures like rotaxanes and catenanes, which have applications in molecular machines and sensors .

Organic Electronics

Bipyridine derivatives are known for their electrochemical properties, which make them suitable for use in organic electronics[2,3’-Bipyridine]-3-carboxylic acid can be incorporated into organic light-emitting diodes (OLEDs) and solar cells as part of the active layer or as a hole-transporting material, improving the efficiency and stability of these devices .

Fluorescent Probes and Sensors

The photophysical properties of bipyridine derivatives make them excellent candidates for fluorescent probes and sensors. [2,3’-Bipyridine]-3-carboxylic acid can be used to monitor pH changes or the presence of metal ions in biological and environmental samples. Its fluorescence can be tuned by modifying the carboxylic acid group, allowing for targeted sensing applications .

Pharmaceutical Research

In pharmaceutical research, bipyridine derivatives are explored for their biological activity. [2,3’-Bipyridine]-3-carboxylic acid can serve as a scaffold for drug development, particularly in the design of enzyme inhibitors or receptor modulators. Its structural rigidity and potential for diverse functionalization make it a valuable compound in medicinal chemistry .

Material Science

The rigid structure and coordination ability of [2,3’-Bipyridine]-3-carboxylic acid are advantageous in material science. It can be used to create metal-organic frameworks (MOFs) with specific pore sizes and functionalities. These MOFs have applications in gas storage, separation processes, and catalysis .

Photocatalysis

[2,3’-Bipyridine]-3-carboxylic acid: can act as a ligand in photocatalytic systems, where it helps to harness light energy to drive chemical reactions. This application is particularly relevant in the field of green chemistry, where photocatalysis is used to create sustainable processes for the synthesis of organic compounds .

Analytical Chemistry

In analytical chemistry, [2,3’-Bipyridine]-3-carboxylic acid can be employed in chiral separations and enantioselective analyses. The carboxylic acid group allows for derivatization with chiral agents, facilitating the resolution of racemic mixtures and contributing to the understanding of stereochemistry in complex molecules .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-pyridin-3-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOKBNOWCJXTND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.